molecular formula C10H9F2NO3 B371357 4-(2,4-Difluoroanilino)-4-oxobutanoic acid CAS No. 193952-12-4

4-(2,4-Difluoroanilino)-4-oxobutanoic acid

Cat. No.: B371357
CAS No.: 193952-12-4
M. Wt: 229.18g/mol
InChI Key: CVKGMFQQBVZJKC-UHFFFAOYSA-N
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Description

4-(2,4-Difluoroanilino)-4-oxobutanoic acid is a chemical compound that features a difluoroaniline group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluoroanilino)-4-oxobutanoic acid typically involves the reaction of 2,4-difluoroaniline with a suitable butanoic acid derivative. One common method is the acylation of 2,4-difluoroaniline using an acyl chloride or anhydride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluoroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols .

Scientific Research Applications

4-(2,4-Difluoroanilino)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,4-Difluoroanilino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The difluoroaniline group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor to 4-(2,4-Difluoroanilino)-4-oxobutanoic acid, used in various chemical syntheses.

    2,6-Difluoroaniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    3,4-Difluoroaniline: Another isomer with distinct properties and uses.

Uniqueness

This compound is unique due to its specific combination of a difluoroaniline group with a butanoic acid backbone. This structure imparts unique chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(2,4-difluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGMFQQBVZJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240391
Record name 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193952-12-4
Record name 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193952-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,4-Difluorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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